

An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
Cat. No.:	B1312929

[Get Quote](#)

This document provides a comprehensive overview of the chemical and physical properties of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, a crucial chiral ligand in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral compound frequently utilized in the synthesis of other chiral ligands.^{[1][2]} Its stereochemistry makes it a valuable building block in asymmetric synthesis.

Identifier	Value
Molecular Formula	C ₆ H ₁₄ N ₂ · C ₄ H ₆ O ₆ [1]
	C ₁₀ H ₂₀ N ₂ O ₆ [2] [3]
Molecular Weight	264.28 g/mol [1] [4] [5]
CAS Number	39961-95-0 [1] [6] [7]
Appearance	White to light yellow or light orange powder/crystal
Melting Point	273 °C (decomposition) [2] [4] [6]
Optical Rotation	+12.5° (c=4 in H ₂ O) [4] [5]

Experimental Protocols

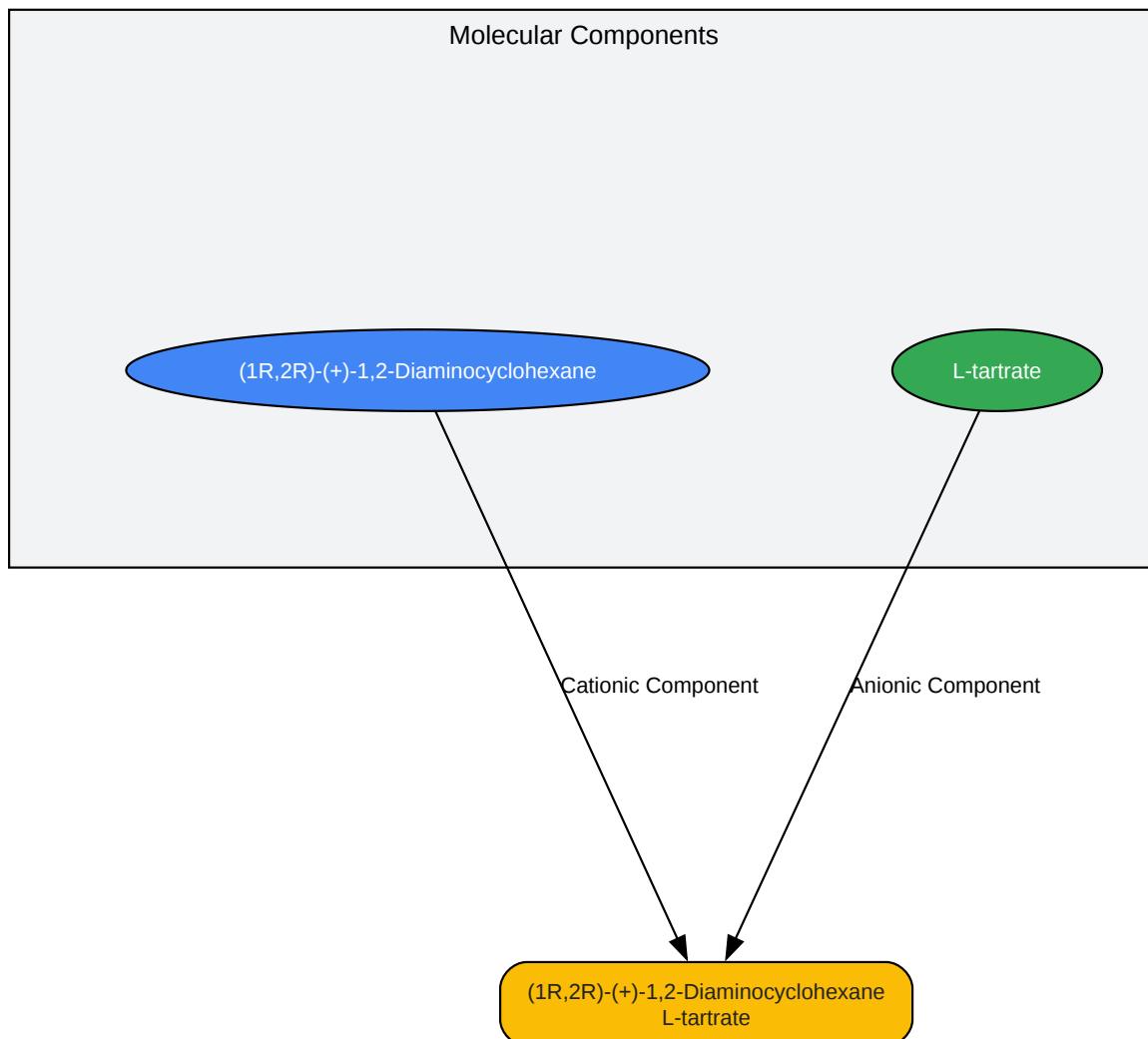
A key application of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** is in the preparation of chiral catalysts. Below is a representative experimental protocol for the synthesis of a chiral salen ligand, a common application for this compound.

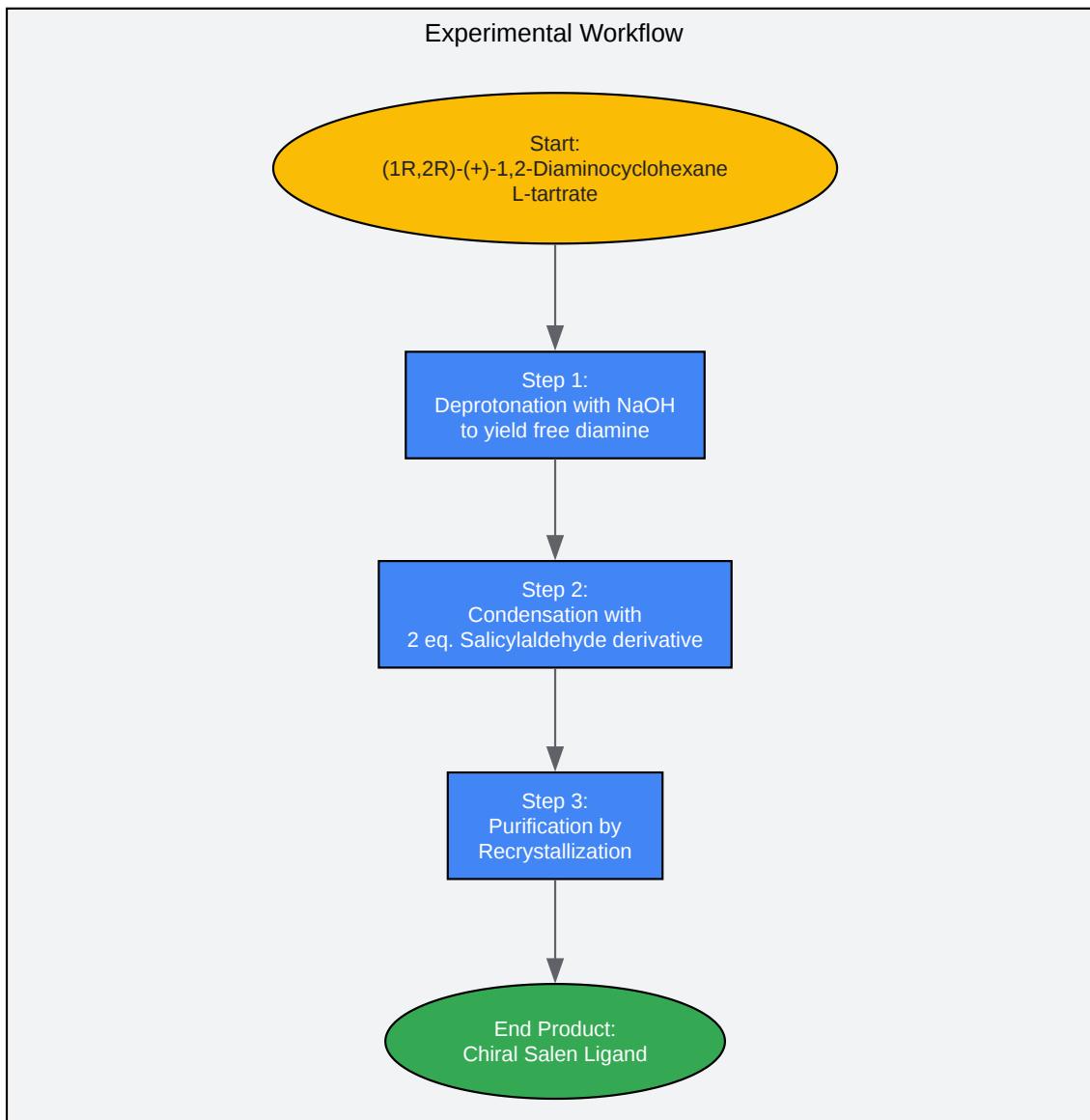
Objective: Synthesis of a Chiral Salen Ligand using **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**.

Materials:

- **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**
- Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)
- Ethanol (absolute)
- Sodium hydroxide (NaOH)
- Distilled water
- Magnetic stirrer and hotplate

- Round-bottom flask
- Condenser
- Büchner funnel and filter paper


Procedure:


- Preparation of the Free Diamine:
 - Dissolve a known quantity of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** in a minimal amount of hot distilled water.
 - Add a stoichiometric excess of a concentrated aqueous solution of sodium hydroxide to deprotonate the ammonium tartrate salt and precipitate the free (1R,2R)-(+)-1,2-diaminocyclohexane.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid diamine by vacuum filtration and wash with cold distilled water.
 - Dry the product under vacuum.
- Ligand Synthesis:
 - In a round-bottom flask, dissolve the dried (1R,2R)-(+)-1,2-diaminocyclohexane in absolute ethanol.
 - Add two equivalents of the desired salicylaldehyde derivative to the solution.
 - Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the salen ligand.
 - If precipitation is not spontaneous, the solution can be concentrated or cooled further.

- Purification:
 - Collect the crude salen ligand by vacuum filtration.
 - Wash the solid with cold ethanol to remove any unreacted starting materials.
 - The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.
 - Dry the purified ligand under vacuum.
- Characterization:
 - The identity and purity of the synthesized salen ligand should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
 - The chiral nature of the ligand can be confirmed by polarimetry.

Visualizations

The following diagrams illustrate the molecular composition and a typical experimental workflow involving **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98% 2 g | Request for Quote [thermofisher.com]
- 4. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]
- 5. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. parchem.com [parchem.com]
- 7. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate | 39961-95-0 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312929#1r-2r-1-2-diaminocyclohexane-l-tartrate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com